N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide
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Overview
Description
N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazoloquinazoline core, cyclohexyl group, and a dimethoxyphenethyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3,4-dimethoxyphenethyl bromide and cyclohexylamine. These intermediates undergo a series of reactions, including nucleophilic substitution, cyclization, and condensation, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and m-chloroperbenzoic acid. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenethyl bromide
- 3,4-Dimethoxyphenethyl alcohol
- Quinazoline derivatives
Uniqueness
N3-cyclohexyl-N8-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity.
Properties
Molecular Formula |
C28H30N4O5S2 |
---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
3-N-cyclohexyl-8-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide |
InChI |
InChI=1S/C28H30N4O5S2/c1-36-21-11-8-16(14-22(21)37-2)12-13-29-25(33)17-9-10-19-20(15-17)32-24(31-26(19)34)23(39-28(32)38)27(35)30-18-6-4-3-5-7-18/h8-11,14-15,18H,3-7,12-13H2,1-2H3,(H,29,33)(H,30,35)(H,31,34) |
InChI Key |
GIEJQMNLUBEWAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)NC4=C(SC(=S)N34)C(=O)NC5CCCCC5)OC |
Origin of Product |
United States |
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